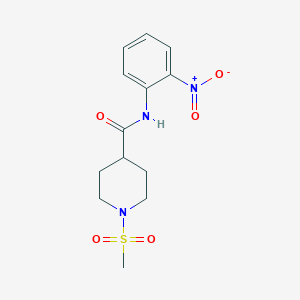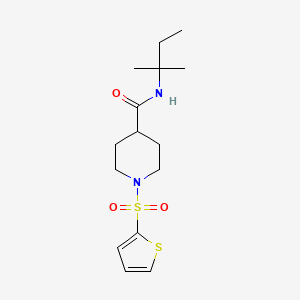
1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide
Overview
Description
1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide, also known as MSMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide involves the blocking of voltage-gated sodium channels in neurons. This leads to a decrease in the influx of sodium ions into the cell, which in turn leads to a decrease in the action potential. This mechanism of action is responsible for the analgesic effects of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been found to have various biochemical and physiological effects. It has been found to have analgesic effects, as mentioned earlier. It has also been found to have anti-inflammatory effects, as it inhibits the release of pro-inflammatory cytokines. 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been found to have anti-convulsant effects, as it blocks the voltage-gated sodium channels in neurons. It has also been found to have anti-tumor effects, as it induces apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide in lab experiments is that it has been extensively studied, and its mechanism of action is well understood. This makes it a valuable tool for researchers in different fields. However, one of the limitations of using 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide in lab experiments is that it has not been extensively studied in vivo. This means that its effects on the whole organism are not well understood.
Future Directions
There are many future directions for the study of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide. One of the future directions is the study of its effects on different types of cancer. Another future direction is the study of its effects on different types of pain. Additionally, the study of the pharmacokinetics and pharmacodynamics of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide in vivo is an important future direction. Finally, the development of new analogs of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide with improved efficacy and safety profiles is another important future direction.
Conclusion:
In conclusion, 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields. 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been used in the study of ion channels, pain, inflammation, and cancer. While there are limitations to its use in lab experiments, there are many future directions for the study of 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide, including the study of its effects on different types of cancer and pain, the study of its pharmacokinetics and pharmacodynamics in vivo, and the development of new analogs with improved efficacy and safety profiles.
Scientific Research Applications
1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in different fields. 1-(methylsulfonyl)-N-(2-nitrophenyl)-4-piperidinecarboxamide has been used in the study of ion channels, as it has been found to block the voltage-gated sodium channels in neurons. It has also been used in the study of pain, as it has been found to have analgesic effects.
properties
IUPAC Name |
1-methylsulfonyl-N-(2-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-22(20,21)15-8-6-10(7-9-15)13(17)14-11-4-2-3-5-12(11)16(18)19/h2-5,10H,6-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLCJEZHLHXHHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(methylsulfonyl)-N-(2-nitrophenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-{3,5-dichloro-2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4677873.png)
![3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-cyclopropylacrylamide](/img/structure/B4677883.png)
![N-(2,4-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B4677890.png)
![5-imino-2-(4-methylphenyl)-6-(3-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4677897.png)

![2-(4-morpholinyl)-3-{[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4677913.png)
![methyl 2-({[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4677920.png)

![3-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4677940.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B4677954.png)

![N-(2-furylmethyl)-2-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzamide](/img/structure/B4677963.png)
![5,5'-[1,3-propanediylbis(thio)]bis-1H-1,2,4-triazole](/img/structure/B4677968.png)